molecular formula C28H44O2 B3220750 25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) CAS No. 1202355-80-3

25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)

Cat. No. B3220750
CAS RN: 1202355-80-3
M. Wt: 421.7 g/mol
InChI Key: KJKIIUAXZGLUND-FJFLZLKFSA-N
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Description

25-Hydroxy Vitamin D2, also known as ergocalciferol or 25-hydroxycalciferol, is a metabolite of vitamin D found in the liver . It is one of the most common forms of vitamin D2 circulating in the body . This compound is absorbed from foods fortified with plant vitamin D or from an ergocalciferol supplement . The amount of 25-hydroxyvitamin D in your blood is a good indication of how much vitamin D your body has .


Synthesis Analysis

Vitamin D must go through several processes in your body before your body can use it. The first transformation occurs in the liver, where your body converts vitamin D to a chemical known as 25-hydroxyvitamin D, also called calcidiol .


Molecular Structure Analysis

The molecular formula of 25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is C28H38D6O2 . It is a deuterated vitamin D2 wherein C-6 and C-19 protons are replaced by deuterium .


Chemical Reactions Analysis

25-Hydroxyvitamin D2 (6,19,19-d3) can be used as an analytical standard for the quantitative analysis of 25-hydroxyvitamin D2 content in biological fluids using LC-MS/MS .

Mechanism of Action

Vitamin D helps your body absorb calcium and maintain strong bones throughout your entire life . It also contributes to the health of muscles, nerves, the brain, and the immune system .

Safety and Hazards

According to the information available, this compound is toxic if swallowed or in contact with skin, and fatal if inhaled. It causes damage to organs (heart) through prolonged or repeated exposure (Dermal, Inhalation, oral) .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i3D3,4D3,5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-FJFLZLKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098818
Record name (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202355-80-3
Record name (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202355-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Reactant of Route 2
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Reactant of Route 3
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Reactant of Route 4
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Reactant of Route 5
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Reactant of Route 6
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)

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